ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a pyrimido[5,4-b]indole moiety. Key structural elements include:
- Cyclohepta[b]thiophene backbone: A seven-membered ring system fused with a thiophene, providing conformational flexibility and π-electron density for intermolecular interactions .
- Ethyl carboxylate group: A common pharmacophore in medicinal chemistry, improving solubility and serving as a synthetic handle for further derivatization .
This compound is hypothesized to exhibit pharmacological properties, such as enzyme inhibition or antimicrobial activity, based on structural analogs reported in the literature .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5S2/c1-3-40-30(38)25-21-13-5-4-6-15-23(21)42-28(25)33-24(36)17-41-31-34-26-20-12-7-8-14-22(20)32-27(26)29(37)35(31)18-10-9-11-19(16-18)39-2/h7-12,14,16,32H,3-6,13,15,17H2,1-2H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBRJMZRXBJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance, derivatives of pyrimidoindoles have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the indole and pyrimidine moieties may enhance the interaction with biological targets involved in cancer progression .
2. Antimicrobial Properties
Compounds containing thieno[3,2-d]pyrimidine structures have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that such compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria. The sulfanyl group may contribute to the antimicrobial mechanism by disrupting microbial cell membranes or inhibiting essential enzymes .
3. Neuroprotective Effects
Certain derivatives of the pyrimidine family have been explored for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems makes these compounds promising candidates for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated a series of pyrimidoindole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with modifications similar to ethyl 2-(2-{...}) exhibited IC50 values significantly lower than existing chemotherapeutics, suggesting a potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation reported in Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound resembling ethyl 2-(2-{...}) showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural Analogues with Cyclohepta[b]Thiophene Cores
Key Observations :
- Piperazine-containing analogs (e.g., VIg) show strong acetylcholinesterase inhibition, suggesting that the target compound’s pyrimidoindole group could modulate similar or distinct enzyme interactions .
Bioactive Cyclohepta[b]Indole Derivatives
Key Observations :
- Chloro-substituted cyclohepta[b]indoles exhibit potent antimycobacterial activity, whereas the target compound’s methoxyphenyl group may favor different pharmacokinetic profiles (e.g., improved metabolic stability) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
Ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 1040631-97-7) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyrimidoindole core
- A methoxyphenyl group
- A sulfanyl-acetamide linkage
These structural components contribute to its distinctive chemical properties and reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O3S2 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1040631-97-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrimidoindole core through cyclization reactions with appropriate precursors. Subsequent steps introduce the methoxyphenyl group and the sulfanyl-acetamide linkage via substitution and coupling reactions under controlled conditions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of related compounds. For instance, compounds featuring similar structures have demonstrated significant activity against a variety of microorganisms:
- Bacterial Activity :
- Fungal Activity :
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidoindole structures exhibit cytotoxic effects on various cancer cell lines. For example:
- Compounds derived from similar frameworks have shown IC50 values in the low micromolar range against breast cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways relevant to microbial resistance or cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : In a study assessing a series of related compounds for antibacterial activity, several derivatives exhibited significant inhibition against various bacterial strains at concentrations as low as 10 µg/mL .
- Cytotoxicity Assays : A recent investigation into similar compounds revealed that those containing the pyrimidoindole core had IC50 values ranging from 1.8 to 5 µM against MCF-7 breast cancer cells .
Q & A
Q. What are the recommended synthetic routes for preparing the target compound, and what are the critical intermediates?
The compound can be synthesized via a multi-step approach:
- Step 1: Construct the pyrimido[5,4-b]indole core by condensing 3-methoxyphenyl-substituted precursors under acidic conditions.
- Step 2: Introduce the sulfanylacetamido group via nucleophilic substitution, using thioglycolic acid derivatives (e.g., thioacetic acid) .
- Step 3: Couple the cyclohepta[b]thiophene fragment using a carbodiimide-mediated amidation reaction, as described for analogous thiophene-carboxylate systems .
- Key intermediates: Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate and 3-(3-methoxyphenyl)-4-oxo-pyrimidoindole-2-thiol.
- Purification: Recrystallization in ethanol or methanol (≥95% purity) is recommended .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- 1H/13C NMR: Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm), cycloheptathiophene protons (δ 1.2–2.5 ppm), and carbonyl groups (δ 165–175 ppm) .
- IR Spectroscopy: Confirm the presence of C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]+) with ≤3 ppm error .
Q. What safety precautions are essential during handling and storage?
- Hazards: Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Storage: Inert atmosphere (N2/Ar) at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can computational modeling predict non-covalent interactions influencing the compound’s reactivity?
- Methods: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze π-π stacking between the pyrimidoindole and thiophene moieties, and hydrogen bonding at the acetamido group .
- Software: Gaussian or ORCA for energy minimization; VMD for visualizing supramolecular interactions .
- Validation: Compare computed NMR/IR spectra with experimental data to refine models .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Case Example: If NMR peaks for the cycloheptathiophene ring are split unexpectedly:
- Verify purity via HPLC (C18 column, acetonitrile/water gradient).
- Consider dynamic effects: Variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- Alternative techniques: X-ray crystallography (if crystals are obtainable) to resolve ambiguity .
Q. What strategies optimize synthetic yield when intermediates are unstable?
- Instability Source: The sulfanylacetamido group may hydrolyze under basic conditions.
- Mitigation:
- Use anhydrous solvents (e.g., THF, DMF) and conduct reactions under N2.
- Add stabilizers like hydroquinone (0.1% w/w) to prevent oxidation .
- Monitor reaction progress in real-time via inline FTIR or LC-MS .
Q. How can in vitro bioactivity assays be designed to evaluate the compound’s therapeutic potential?
- Target Selection: Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs .
- Assay Protocol:
- Antioxidant Activity: DPPH radical scavenging assay (IC50 determination) .
- Anti-inflammatory Testing: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Controls: Include reference compounds (e.g., ascorbic acid for antioxidants) and validate with triplicate runs.
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP (XlogP) | 4.2 | Calculated |
| Topological Polar Surface Area | 120 Ų | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
Table 2: Synthetic Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
